N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound featuring multiple thiophene rings. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, a multi-step synthesis involving the formation of thiophene rings followed by sulfonation and amide formation is likely employed. Specific reaction conditions such as the use of phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for condensation reactions are typical .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic substitution reactions on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is unique due to its multiple thiophene rings and sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S5/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFJVPODRETDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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